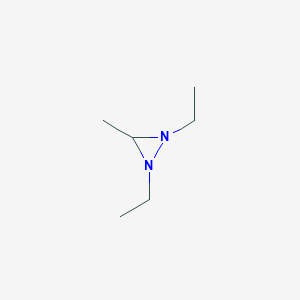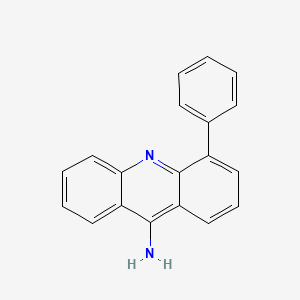
Acridine, 9-amino-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-amino-4-phenyl-: is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties and have been extensively studied for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including 9-amino-4-phenylacridine, typically involves multi-step reactions. One common method involves the condensation of anthranilic acid derivatives with aromatic aldehydes, followed by cyclization and subsequent functional group modifications . For example, the reaction of N-phenylanthranilic acid with aromatic aldehydes in the presence of a catalyst can yield acridine derivatives .
Industrial Production Methods: Industrial production of acridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Catalysts such as sulfuric acid or polyphosphoric acid are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions: Acridine, 9-amino-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert acridine derivatives to dihydroacridines.
Substitution: N-alkylation and N-acylation reactions are common, where the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridines.
Substitution: N-alkyl or N-acyl acridines.
Scientific Research Applications
Chemistry: Acridine derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry .
Biology: In biological research, acridine derivatives are employed as fluorescent probes for DNA and RNA visualization due to their ability to intercalate into nucleic acids .
Medicine: Acridine, 9-amino-4-phenyl-, has shown potential as an anticancer agent. It acts as a DNA intercalator, inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .
Industry: Acridine derivatives are used in the production of dyes, pigments, and fluorescent materials for various industrial applications .
Mechanism of Action
The primary mechanism of action of acridine, 9-amino-4-phenyl-, involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells .
Comparison with Similar Compounds
- Acriflavine
- Proflavine
- Amsacrine
- Triazoloacridone
Comparison: While all these compounds share the acridine core structure, 9-amino-4-phenylacridine is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and anticancer activity . For instance, amsacrine and triazoloacridone are also known for their anticancer properties, but their substitution patterns and resulting biological activities differ .
Properties
CAS No. |
40505-06-4 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
4-phenylacridin-9-amine |
InChI |
InChI=1S/C19H14N2/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H,(H2,20,21) |
InChI Key |
YWWZVTFZBXVKRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


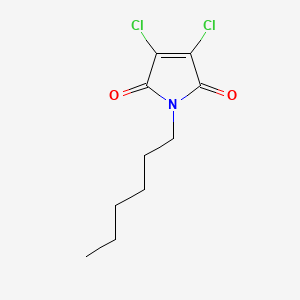
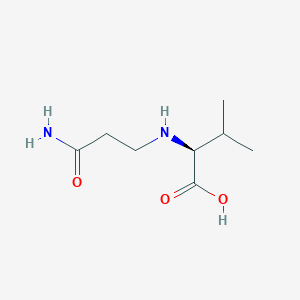
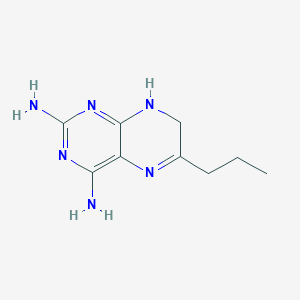
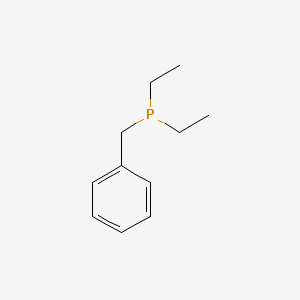
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
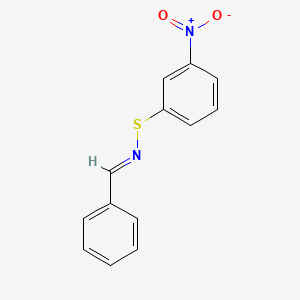
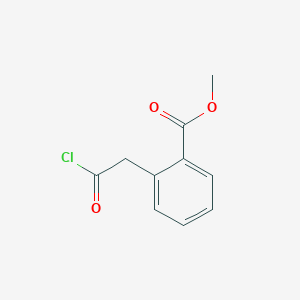


![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
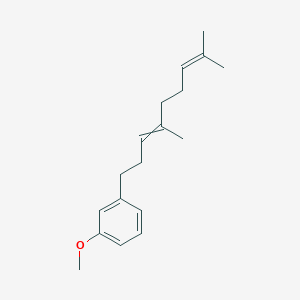
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)

